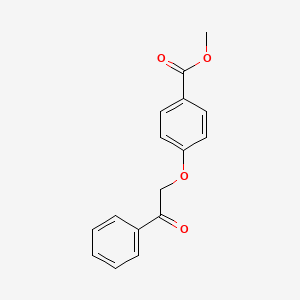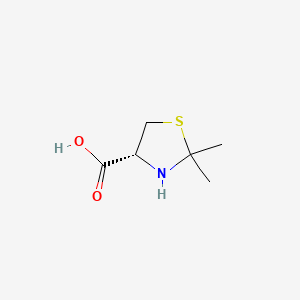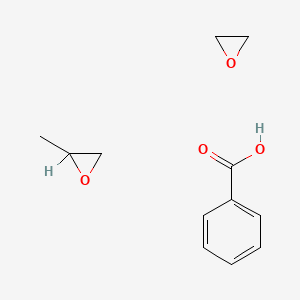
Pluronic dibenzoyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pluronic dibenzoyl ester is a chemical compound that belongs to the class of polymers. It is a polymeric material formed by the polymerization of oxirane (ethylene oxide) and methyl oxirane (propylene oxide) with dibenzoate as a functional group. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, methyl-, polymer with oxirane, dibenzoate typically involves the polymerization of oxirane and methyl oxirane in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and catalyst type, can vary depending on the desired molecular weight and properties of the polymer. Common catalysts used in this process include alkali metal hydroxides and organometallic compounds .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors where the monomers (oxirane and methyl oxirane) are polymerized under controlled conditions. The process involves the continuous addition of monomers and catalysts, followed by the removal of heat generated during the exothermic polymerization reaction. The resulting polymer is then purified and functionalized with dibenzoate groups to achieve the desired properties .
化学反応の分析
Types of Reactions
Pluronic dibenzoyl ester can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing specific functional groups.
Substitution: Substitution reactions can introduce different functional groups into the polymer chain, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic acids and bases. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome of the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated or carbonylated polymers, while substitution reactions can introduce ester, ether, or amine groups into the polymer chain .
科学的研究の応用
Pluronic dibenzoyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers and copolymers.
Biology: Employed in the development of biocompatible materials for drug delivery and tissue engineering.
Medicine: Utilized in the formulation of pharmaceutical excipients and controlled-release drug delivery systems.
作用機序
The mechanism by which oxirane, methyl-, polymer with oxirane, dibenzoate exerts its effects is primarily through its ability to interact with various molecular targets and pathways. The polymer’s functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with other molecules, leading to changes in their chemical and physical properties. This interaction can affect the solubility, stability, and bioavailability of active ingredients in pharmaceutical formulations .
類似化合物との比較
Similar Compounds
Oxirane, 2-methyl-, polymer with oxirane: Similar in structure but lacks the dibenzoate functional group.
Polyethylene glycol (PEG): A widely used polymer with similar solubility and emulsifying properties but different chemical structure.
Uniqueness
Pluronic dibenzoyl ester is unique due to the presence of the dibenzoate functional group, which imparts specific chemical properties such as enhanced solubility and stability. This makes it particularly useful in applications where these properties are critical, such as in drug delivery systems and industrial formulations .
特性
CAS番号 |
84031-24-3 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC名 |
benzoic acid;2-methyloxirane;oxirane |
InChI |
InChI=1S/C7H6O2.C3H6O.C2H4O/c8-7(9)6-4-2-1-3-5-6;1-3-2-4-3;1-2-3-1/h1-5H,(H,8,9);3H,2H2,1H3;1-2H2 |
InChIキー |
FGAIMUMAGKJPGZ-UHFFFAOYSA-N |
SMILES |
CC1CO1.C1CO1.C1=CC=C(C=C1)C(=O)O |
正規SMILES |
CC1CO1.C1CO1.C1=CC=C(C=C1)C(=O)O |
Key on ui other cas no. |
83984-91-2 |
同義語 |
pluronic dibenzoyl ester polyoxyethylene-polyoxypropylene block copolymer benzoyl este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Azido-2-nitrophenoxy)methyl]oxirane](/img/structure/B1206680.png)
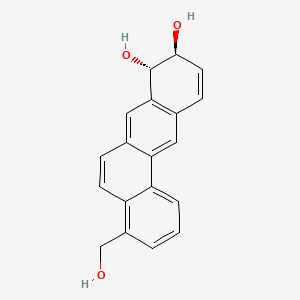
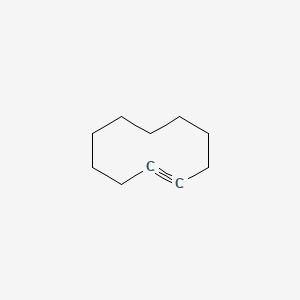
![Bicyclo[4.2.0]octa-2,4-diene](/img/structure/B1206685.png)
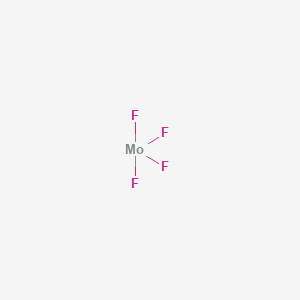
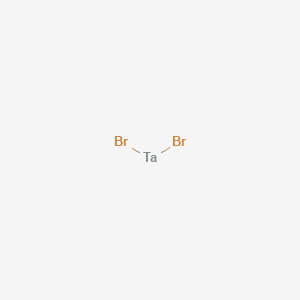
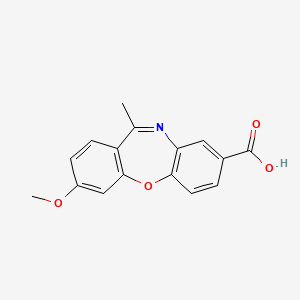
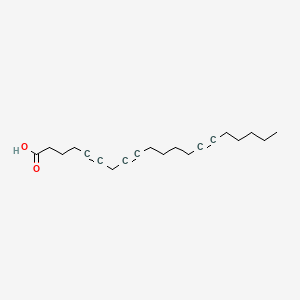
![(1R,4R,5R)-5-(benzenesulfinyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1206691.png)
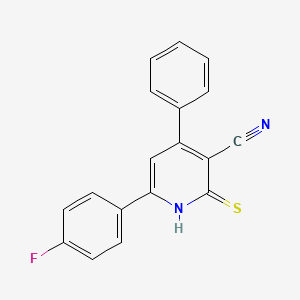
![4-[(2-Ethyl-1-oxobutyl)amino]benzoic acid ethyl ester](/img/structure/B1206696.png)
